(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid is a chiral compound with significant importance in various scientific fields. This compound features a unique structure with a hexyl group, a hydroxy group, and a keto group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate universality.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis, where engineered bacteria containing specific enzymes are used to catalyze the reduction reactions. This method is advantageous due to its simplicity, scalability, and high stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of esters or ethers depending on the substituent.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds have similar structural motifs but differ in the stereochemistry and functional groups.
(2S,3S)-tartaric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H42O4 |
---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(2S,3S)-2-hexyl-3-hydroxy-5-oxohexadecanoic acid |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h20-21,24H,3-18H2,1-2H3,(H,25,26)/t20-,21-/m0/s1 |
InChI-Schlüssel |
VXXJDIDELPIISN-SFTDATJTSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)C[C@@H]([C@H](CCCCCC)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CC(C(CCCCCC)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.